2-{[(2-chlorophenyl)methyl]sulfanyl}-4-(3-methylphenoxy)-5,6,7,8-tetrahydroquinazoline
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Overview
Description
2-{[(2-chlorophenyl)methyl]sulfanyl}-4-(3-methylphenoxy)-5,6,7,8-tetrahydroquinazoline is a complex organic compound that belongs to the class of quinazolines Quinazolines are heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-4-(3-methylphenoxy)-5,6,7,8-tetrahydroquinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an appropriate diamine and a carbonyl compound under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorophenyl halide and a suitable nucleophile.
Attachment of the Sulfanyl Group: The sulfanyl group can be attached through a thiolation reaction, where a thiol reagent reacts with a suitable precursor.
Incorporation of the Methylphenoxy Group: The methylphenoxy group can be introduced through an etherification reaction using a methylphenol and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-chlorophenyl)methyl]sulfanyl}-4-(3-methylphenoxy)-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the quinazoline core, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced quinazoline derivatives
Substitution: Substituted chlorophenyl derivatives
Scientific Research Applications
2-{[(2-chlorophenyl)methyl]sulfanyl}-4-(3-methylphenoxy)-5,6,7,8-tetrahydroquinazoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Biology: The compound is utilized in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-4-(3-methylphenoxy)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **2-{[(2-chlorophenyl)methyl]sulfanyl}-4-ethoxyaniline
- **2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetic acid
Uniqueness
Compared to similar compounds, 2-{[(2-chlorophenyl)methyl]sulfanyl}-4-(3-methylphenoxy)-5,6,7,8-tetrahydroquinazoline stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential biological activities
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-4-(3-methylphenoxy)-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2OS/c1-15-7-6-9-17(13-15)26-21-18-10-3-5-12-20(18)24-22(25-21)27-14-16-8-2-4-11-19(16)23/h2,4,6-9,11,13H,3,5,10,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBORMNVKGABDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=NC(=NC3=C2CCCC3)SCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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